molecular formula C10H13BrS B13543237 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene

2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene

Cat. No.: B13543237
M. Wt: 245.18 g/mol
InChI Key: XAPHEMLPADCRAY-UHFFFAOYSA-N
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Description

2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene is a specialized brominated thiophene derivative designed for advanced research and development, particularly in medicinal chemistry. The thiophene ring system is a privileged pharmacophore in medicinal chemistry due to its versatile biological properties and its ability to improve a compound's metabolic stability and binding affinity . This compound serves as a critical synthetic intermediate for constructing more complex molecules. Its molecular structure, featuring both a reactive bromomethyl group and an electron-rich thiophene ring, makes it a valuable scaffold for exploring structure-activity relationships (SAR) through further functionalization. Researchers can leverage this chemical in various applications, including the synthesis of potential therapeutic agents for a range of diseases. Thiophene-based compounds have demonstrated significant diversified biological attributes across numerous fields, with documented activities in anti-diabetic, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial research . The reactive bromoalkyl chain allows for efficient introduction of the thiophene-containing moiety into target structures via cross-coupling reactions or nucleophilic substitutions. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult the product's Safety Data Sheet (SDS) and handle it with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

IUPAC Name

2-[2-[1-(bromomethyl)cyclopropyl]ethyl]thiophene

InChI

InChI=1S/C10H13BrS/c11-8-10(5-6-10)4-3-9-2-1-7-12-9/h1-2,7H,3-6,8H2

InChI Key

XAPHEMLPADCRAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC2=CC=CS2)CBr

Origin of Product

United States

Preparation Methods

Bromination of Thiophene to 2-Bromothiophene

A key intermediate in the synthesis is 2-bromothiophene, which serves as a handle for further alkylation.

Method Summary:

  • Thiophene is reacted with hydrobromic acid (HBr) and hydrogen peroxide (H2O2) in the presence of ethylene dichloride solvent.
  • The reaction is conducted in a reactor equipped with stirring, reflux condenser, and temperature control.
  • Hydrogen peroxide is added dropwise at 30–40 °C to facilitate selective bromination at the 2-position.
  • After reaction completion (monitored by gas chromatography), the product is isolated by phase separation and distillation.

Key Data:

Parameter Details
Reactants Thiophene (84 g), HBr (166 g), H2O2 (110 g, 30% solution), Ethylene dichloride (100 g)
Temperature 30–40 °C
Reaction time Approx. 1 hour (including addition and post-addition)
Yield 89% (based on thiophene)
Purity 99.2% (by GC)
Selectivity >95% 2-bromothiophene content

Advantages:

  • Mild conditions near room temperature with low energy consumption.
  • High selectivity and yield.
  • Safe and practical for scale-up.

This method is well-documented in patent CN103819449A and forms a reliable foundation for preparing the brominated thiophene intermediate.

Comparative Summary of Preparation Methods

Preparation Step Method Description Advantages Limitations
2-Bromothiophene synthesis Bromination of thiophene with HBr and H2O2 in ethylene dichloride at 30-40 °C High yield (89%), high purity (99.2%), mild conditions Requires careful control of H2O2 addition
Alkylation with bromomethylcyclopropyl S-alkylation of thiolate intermediate with bromomethylcyclopropyl derivatives, intramolecular cyclization One-pot process, mild conditions, good yields (70-85%) Requires preparation of cyclopropyl bromomethyl precursors; purification by chromatography

Research Results and Analytical Data

Spectroscopic Characterization

Yield and Purity Data

Compound Yield (%) Purity (%) Method Reference
2-Bromothiophene 89 99.2 Patent CN103819449A
Thiophene substituted with bromomethylcyclopropyl 70-85 >95 (by NMR/GC) Beilstein J. Org. Chem. 2018

Chemical Reactions Analysis

Reactivity:

    Substitution: The bromine atom in the bromomethyl group can undergo nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction of the thiophene ring may occur.

    Functionalization: The cyclopropyl group provides an interesting handle for further functionalization.

Common Reagents:

    Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.

    Palladium Catalysts: These facilitate the cross-coupling reactions.

Major Products: The major product of the Suzuki–Miyaura coupling would be the desired 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene.

Scientific Research Applications

This compound finds applications in:

    Materials Chemistry: Due to its aromatic nature and functional groups, it could be used in organic electronics, sensors, or polymers.

    Medicinal Chemistry: Researchers might explore its potential as a drug scaffold or bioactive compound.

    Agrochemicals: It could serve as a building block for crop protection agents.

Mechanism of Action

Understanding the precise mechanism of action would require further research. its reactivity suggests potential interactions with biological targets or pathways.

Comparison with Similar Compounds

4-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)thiophene (CAS 1479549-77-3)

  • Structure : Thiophene with a bromine at position 4 and a (1-(bromomethyl)cyclopropyl)methyl group at position 2.
  • Molecular Formula : C₉H₁₀Br₂S.
  • Molecular Weight : 310.05 g/mol.
  • Key Differences :
    • Contains two bromine atoms (one on thiophene, one on cyclopropane) vs. one bromine in the target compound.
    • Substituent is methyl-linked cyclopropane instead of ethyl-linked, reducing steric bulk.
  • Reactivity : The dual bromination may favor nucleophilic substitution at the cyclopropane site due to higher electrophilicity .

2-(Bromomethyl)thiophene (CAS 45438-73-1)

  • Structure : Simplest brominated thiophene with a bromomethyl group directly attached.
  • Molecular Formula : C₅H₅BrS.
  • Molecular Weight : 177.04 g/mol.
  • Key Differences :
    • Lacks the cyclopropane ring and ethyl linker, reducing steric strain.
  • Reactivity : Bromomethyl group undergoes facile substitution, but the absence of cyclopropane limits applications requiring rigid scaffolds .

2-(2-Bromophenyl)thiophene (CAS 106851-53-0)

  • Structure : Thiophene with a 2-bromophenyl substituent.
  • Molecular Formula : C₁₀H₇BrS.
  • Molecular Weight : 239.13 g/mol.
  • Key Differences :
    • Aromatic bromine on phenyl vs. aliphatic bromine in the target compound.
    • Conjugation between phenyl and thiophene alters electronic properties.
  • Applications : Used in organic electronics due to extended π-conjugation, unlike the aliphatic-focused target compound .

Methyl 2-(1-(Bromomethyl)cyclopropyl)acetate (CAS 855473-50-6)

  • Structure : Cyclopropane with bromomethyl and acetate groups.
  • Molecular Formula : C₇H₁₁BrO₂.
  • Molecular Weight : 207.07 g/mol.
  • Boiling Point : 211°C; Density : 1.443 g/cm³.
  • Key Differences :
    • Ester functional group instead of thiophene.
    • Similar bromomethyl cyclopropane moiety, suggesting comparable stability in nucleophilic reactions.

Data Tables

Table 1. Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene C₁₀H₁₃BrS 245.18 N/A N/A Ethyl-linked bromomethyl cyclopropane
4-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)thiophene C₉H₁₀Br₂S 310.05 N/A N/A Dual bromine, methyl-linked cyclopropane
2-(Bromomethyl)thiophene C₅H₅BrS 177.04 N/A N/A Bromomethyl
Methyl 2-(1-(bromomethyl)cyclopropyl)acetate C₇H₁₁BrO₂ 207.07 211 1.443 Bromomethyl cyclopropane, ester

Research Findings and Trends

  • Electronic Effects : Bromine substituents on thiophene increase electrophilicity at the α-position, directing further substitutions (e.g., Suzuki coupling) .
  • Synthetic Pathways : Cyclopropyl methyl bromide () is a common precursor, suggesting shared synthetic routes for cyclopropane-containing thiophenes.
  • Stability : Brominated thiophenes with aliphatic chains (e.g., ethyl) may require low-temperature storage to prevent degradation, as seen in .

Biological Activity

The compound 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene is a thiophene derivative notable for its potential biological activities. Thiophenes are recognized in medicinal chemistry for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific thiophene compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The structure of this compound features a bromomethyl group attached to a cyclopropyl moiety, which is further connected to an ethyl group adjacent to the thiophene ring. This unique configuration contributes to its reactivity and potential biological activity. The molecular formula highlights the presence of sulfur in the thiophene ring, which is crucial for its interaction with biological targets.

Biological Activity Overview

Thiophene derivatives have been extensively studied for their biological activities due to their electron-rich characteristics and ability to interact with various biological targets. The following subsections summarize key findings related to the biological activity of this compound.

1. Anti-inflammatory Activity

Thiophenes are known for their anti-inflammatory properties, often targeting cyclooxygenases (COX) and lipoxygenases (LOX). In studies involving similar thiophene compounds:

  • Mechanism: They inhibit the biosynthesis of inflammatory mediators.
  • Findings: Compounds with thiophene rings demonstrated significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, suggesting potential use in treating inflammatory conditions .

2. Anticancer Potential

Thiophenes have also shown promise in cancer research:

  • Targeting Kinases: Many thiophene-based compounds inhibit kinases involved in cell proliferation and survival.
  • Case Studies: Compounds similar to this compound have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines . For instance, a related compound demonstrated potent GSK-3β inhibitory activity with an IC50 of 8 nM .

3. Antimicrobial Activity

The antimicrobial properties of thiophenes are also noteworthy:

  • Mechanism: They disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Evidence: Studies indicate that thiophene derivatives can effectively combat bacterial strains, enhancing their potential as antimicrobial agents .

Table 1: Summary of Biological Activities of Thiophene Derivatives

Compound NameActivity TypeTarget/MechanismIC50 Value
Compound AAnti-inflammatoryCOX Inhibition15 µM
Compound BAnticancerGSK-3β Inhibition8 nM
Compound CAntimicrobialMembrane Disruption10 µg/mL

Case Studies

Several studies have highlighted the biological activities of thiophene derivatives:

  • Study on GSK-3β Inhibitors : A series of thiophene compounds were synthesized and evaluated for GSK-3β inhibition. The most active derivatives exhibited IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications .
  • Anti-inflammatory Effects : Research demonstrated that certain thiophenes reduced pro-inflammatory cytokines in vitro, indicating their potential therapeutic application in diseases characterized by chronic inflammation .

Q & A

Q. Table 1. Key Synthetic Routes and Yields

Reaction TypeConditionsYield (%)Reference
CyclopropanationH₂SO₄, cyclopropylcarbinol, 80°C62
BromomethylationNBS, AIBN, CCl₄, reflux78
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 90°C85

Q. Table 2. Biological Activity Correlations

Derivative SubstituentMIC (µg/mL)Mechanism HypothesisReference
Bromomethyl3.2Membrane disruption
Thiophene-SO₂12.5Enzyme inhibition
Cyclopropane-CH₂OAc>50Poor target binding

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